PROTAC BCR-ABL Degrader-1 is a novel compound designed to selectively target and degrade the BCR-ABL protein, which is associated with chronic myeloid leukemia. This compound represents a significant advancement in targeted cancer therapy, utilizing the PROTAC (proteolysis-targeting chimera) technology to induce the degradation of specific proteins involved in oncogenesis. The development of PROTAC BCR-ABL Degrader-1 is grounded in extensive research aimed at improving therapeutic outcomes for patients with BCR-ABL positive cancers.
The compound was developed through collaborative efforts in academic and pharmaceutical research, with significant contributions from institutions focused on cancer biology and drug discovery. The precise synthesis and characterization of PROTAC BCR-ABL Degrader-1 have been documented in various scientific publications, underscoring its potential as a therapeutic agent.
PROTAC BCR-ABL Degrader-1 falls under the classification of small molecule drugs, specifically within the category of targeted protein degraders. This class of compounds is distinguished by their ability to harness the ubiquitin-proteasome system to eliminate unwanted proteins, thereby offering a unique mechanism of action compared to traditional inhibitors.
The synthesis of PROTAC BCR-ABL Degrader-1 involves several key steps that integrate organic synthesis and medicinal chemistry techniques. The process typically includes:
The synthetic route may involve complex reactions such as amide bond formation or click chemistry, which are crucial for achieving the desired molecular architecture. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular structure of PROTAC BCR-ABL Degrader-1 features a bifunctional design that includes:
This dual functionality facilitates the targeted degradation of the BCR-ABL protein.
The molecular formula, molecular weight, and detailed structural data can be derived from spectroscopic analyses. For instance, high-resolution mass spectrometry provides precise molecular weight measurements that confirm successful synthesis.
The chemical reactions involved in synthesizing PROTAC BCR-ABL Degrader-1 primarily focus on:
These interactions are characterized by kinetic studies and binding affinity assessments, often employing surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions.
PROTAC BCR-ABL Degrader-1 operates through a unique mechanism:
Studies have shown that this mechanism leads to a significant reduction in BCR-ABL levels in cellular models, providing evidence for its efficacy as a therapeutic agent against chronic myeloid leukemia.
PROTAC BCR-ABL Degrader-1 exhibits specific physical properties such as:
These properties are critical for formulation development and determining appropriate administration routes.
Chemical properties include reactivity profiles with various biological targets and stability under physiological conditions. These properties are assessed through various assays that simulate biological environments.
PROTAC BCR-ABL Degrader-1 is primarily utilized in:
Tyrosine kinase inhibitors (TKIs) targeting BCR-ABL have transformed chronic myeloid leukemia (CML) into a manageable chronic condition. However, their occupancy-driven mechanism necessitates sustained high target occupancy, leading to intrinsic limitations:
Table 1: Clinically Relevant BCR-ABL Mutations and Impact on TKI Efficacy
| Mutation | Location | Effect on TKI Binding | Prevalence (%) |
|---|---|---|---|
| T315I | Gatekeeper residue | Disrupts hydrogen bonding | 4–19 |
| E255K/V | P-loop | Alters kinase conformation | 10–15 |
| G250E | P-loop | Reduces binding affinity | 5–10 |
| M351T | Catalytic domain | Affects hydrophobic interactions | 5–12 |
Data compiled from primary CML studies [3] [5].
BCR-ABL possesses structurally conserved domains that drive oncogenesis beyond tyrosine kinase activity:
Table 2: Kinase-Independent Functions of BCR-ABL
| Domain/Residue | Interacting Partner(s) | Biological Consequence |
|---|---|---|
| Y177 | GRB2, GAB2 | RAS/MAPK activation, ROS accumulation |
| SH2 | SHC, CRKL | JAK2/β-catenin signaling, cell adhesion defects |
| C-terminus | F-actin | Cytoskeletal reorganization, migration |
Functional data from cell line and primary CML models [3] [7].
Protein degradation thus addresses a fundamental TKI limitation: eliminating both enzymatic and structural functions of BCR-ABL.
Proteolysis targeting chimeras represent a paradigm shift from inhibition to degradation. Key developmental milestones include:
Table 3: Evolution of Key Proteolysis Targeting Chimera Technologies
| Generation | E3 Ligase Ligand | Target | Improvement |
|---|---|---|---|
| Peptide-based (2001) | HIF-1α peptide (von Hippel-Lindau) | MetAP-2 | Proof-of-concept |
| Hybrid (2008) | Nutlin-3 (mouse double minute 2 homolog) | Androgen receptor | Cell permeability |
| Clinical-era (2019) | Pomalidomide (cereblon) | BCR-ABL | Degradation of oncogenic kinases |
Proteolysis targeting chimeras operate via a catalytic, event-driven mechanism distinct from occupancy-driven inhibitors:
The mechanistic shift from inhibition to removal positions proteolysis targeting chimeras as a transformative strategy for intractable oncology targets like BCR-ABL.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: